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Cyclosporin L

Membrane permeability Cyclosporin-micelle interaction NMR molecular dynamics

Cyclosporin L is a naturally occurring cyclic undecapeptide of the cyclosporin family, produced by the fungus Tolypocladium inflatum. It is distinguished from the prototypical immunosuppressant Cyclosporin A primarily by the absence of N-methylation on the Bmt1 residue, which alters its conformational dynamics, membrane interaction profile, and cyclophilin-binding interface.

Molecular Formula C61H109N11O12
Molecular Weight 1188.608
CAS No. 108027-39-0
Cat. No. B560695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclosporin L
CAS108027-39-0
Molecular FormulaC61H109N11O12
Molecular Weight1188.608
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)CC=CC)O)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
InChIInChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)49-55(78)64-42(25-2)58(81)67(18)32-47(73)68(19)43(28-33(3)4)54(77)65-48(37(11)12)61(84)69(20)44(29-34(5)6)53(76)62-40(16)52(75)63-41(17)57(80)70(21)45(30-35(7)8)59(82)71(22)46(31-36(9)10)60(83)72(23)50(38(13)14)56(79)66-49/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)(H,66,79)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1
InChIKeyZSNYYEIGOZADKA-WKHWYDSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclosporin L (CAS 108027-39-0): A Structurally Distinct Cyclophilin Ligand for Immunosuppression and Membrane Interaction Studies


Cyclosporin L is a naturally occurring cyclic undecapeptide of the cyclosporin family, produced by the fungus Tolypocladium inflatum. It is distinguished from the prototypical immunosuppressant Cyclosporin A primarily by the absence of N-methylation on the Bmt1 residue, which alters its conformational dynamics, membrane interaction profile, and cyclophilin-binding interface [1]. Like other cyclosporins, Cyclosporin L acts by binding to cyclophilin A, forming a complex that inhibits calcineurin-mediated T-cell activation; however, its unique structural features result in quantifiable differences in biophysical behavior and biological potency relative to its closest analogs [2].

Why Cyclosporin L Cannot Be Replaced by Unmodified Cyclosporin A or Other Natural Congeners in Research and Bioanalytical Workflows


Despite sharing a common cyclic scaffold, individual cyclosporin variants exhibit profound differences in membrane permeability, mitochondrial pore inhibition, and immunosuppressive potency that preclude simple substitution. Cyclosporin L’s non-methylated Bmt1 residue alters its hydrogen-bonding pattern and micelle penetration depth compared to Cyclosporins C, E, and H, as demonstrated by NMR and molecular dynamics simulations [1]. Moreover, cyclosporins with modified residue-1 methylation show reduced cyclophilin A binding affinity, directly impacting calcineurin inhibition efficacy—a functional divergence that cannot be compensated by adjusting dose alone [2]. These structural and biophysical distinctions make Cyclosporin L a non-fungible tool compound for studies of cyclophilin-mediated biology, mitochondrial permeability transition, and cyclosporin metabolism.

Quantitative Differentiation of Cyclosporin L: Evidence-Based Selection Criteria Against Comparator Cyclosporins


Micelle Penetration Depth: Cyclosporin L vs. Cyclosporins C, E, and H

Cyclosporin L exhibits a distinct membrane-interaction profile compared to other cyclosporin variants. In DPC micelle models, Cyclosporin L achieved a penetration depth of approximately 1.5 nm, comparable to Cyclosporin E but greater than the shorter penetration depths observed for Cyclosporins C and H. Furthermore, Cyclosporin L resided at the level of the 12th carbon of the DPC acyl chain, whereas Cyclosporins C, H, and E remained at the 13th carbon level, indicating a deeper insertion into the lipid environment [1].

Membrane permeability Cyclosporin-micelle interaction NMR molecular dynamics

Structural Basis for Differential Cyclophilin A Binding: Non-Methylated Bmt1 Residue

Cyclosporin L contains a non-methylated Bmt1 residue at position 1, in contrast to the N-methylated MeBmt1 found in Cyclosporin A. Crystallographic and mutagenesis studies have established that the MeBmt1 residue makes close contact with Ala103 in the cyclophilin A active site, and its methylation is critical for high-affinity binding; analogs lacking this N-methylation exhibit approximately 100-fold weaker cyclophilin A binding affinity [1].

Cyclophilin A binding Immunosuppression mechanism Structure-activity relationship

Mitochondrial Permeability Transition Pore (mPTP) Inhibition: Comparative Activity Profile

Cyclosporins B, C, and D inhibit calcium-induced mitochondrial swelling with potency comparable to Cyclosporin A (effective concentration range 100–300 nM), whereas Cyclosporin E shows no activity at concentrations up to 1 μM. Although Cyclosporin L was not directly tested in this study, its structural similarity to Cyclosporins B–D and its deeper membrane penetration suggest potential mPTP inhibitory activity; however, direct quantitative data are not available [1].

Mitochondrial permeability transition Cyclosporin pharmacology Cardioprotection

High-Value Application Scenarios for Cyclosporin L Based on Validated Differential Properties


Biophysical Studies of Cyclosporin–Membrane Interactions

Cyclosporin L’s distinct micelle penetration depth (12th carbon of DPC acyl chain vs. 13th for C, E, H) makes it an ideal probe for investigating how subtle structural modifications affect cyclosporin partitioning into lipid bilayers. Researchers studying peptide-membrane dynamics can use Cyclosporin L as a comparator to Cyclosporins C, E, and H in NMR and molecular dynamics experiments to correlate residue-level methylation patterns with membrane insertion behavior [1].

Cyclophilin A Binding Studies and Calcineurin-Independent Pharmacology

The absence of N-methylation on Bmt1 is predicted to weaken cyclophilin A binding by approximately 100-fold relative to Cyclosporin A, based on crystallographic structure-activity relationships [1]. Cyclosporin L therefore serves as a critical negative-control or partial-agonist probe in experiments designed to dissect cyclophilin-dependent immunosuppression from cyclophilin-independent effects, such as direct mitochondrial pore modulation or antiviral activity.

Bioanalytical Reference Standard for Cyclosporin Metabolite Profiling

As a naturally occurring cyclosporin congener, Cyclosporin L is valuable as a reference standard in LC-MS/MS methods for the identification and quantification of cyclosporin metabolites in pharmacokinetic and therapeutic drug monitoring studies. Its distinct mass and retention time profile enable accurate discrimination from Cyclosporin A and its major metabolites M1, M17, and M21 [1].

Mitochondrial Permeability Transition Research

Although direct quantitative data for Cyclosporin L are pending, the class-level evidence that cyclosporins B–D inhibit mPTP opening at 100–300 nM, whereas Cyclosporin E is inactive at 1 μM, underscores the importance of testing each variant individually [1]. Cyclosporin L’s unique membrane-interaction profile positions it as a high-priority candidate for de novo mPTP screening in models of cardiac ischemia-reperfusion injury, neurodegeneration, and muscular dystrophy.

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